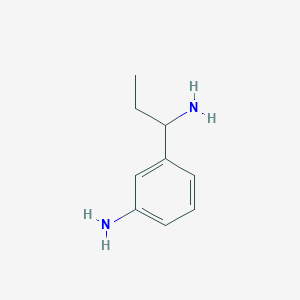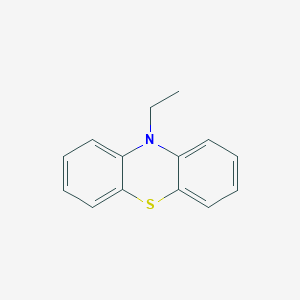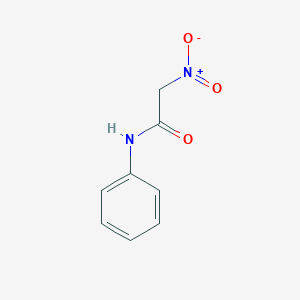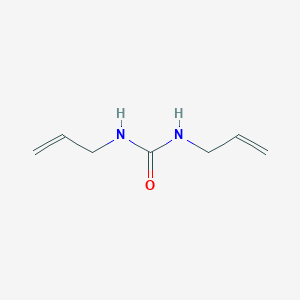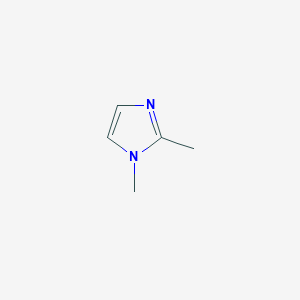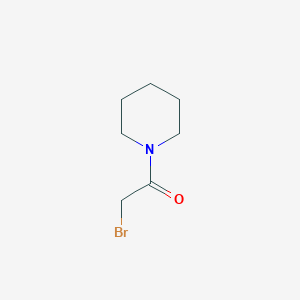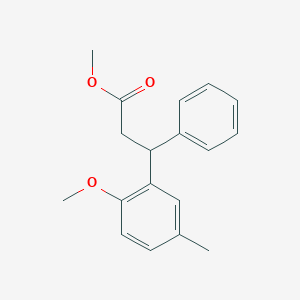
阿巴胺
描述
Abamine is an innovative and powerful tool for studying biochemical and physiological processes in the laboratory. It is a synthetic molecule that has been developed to mimic the action of natural compounds found in plants and animals. Abamine has unique properties that make it ideal for use in a variety of laboratory experiments.
科学研究应用
Regulation of Strigolactone Production
Abamine has been tested for its potency in regulating strigolactone production in crops like sorghum, which is significantly affected by Striga infestation. Strigolactones are plant hormones that regulate various aspects of plant development and interaction with the environment .
Inhibition of Abscisic Acid Biosynthesis
Abamine serves as an inhibitor of the abscisic acid (ABA) biosynthesis enzyme 9-cis-epoxycarotenoid dioxygenase (NCED). It is a competitive inhibitor with a Ki of 38.8 μM, making it a valuable tool for studying ABA’s role in plants .
3. Design Basis for New Chemical Regulators The structure of Abamine has been used as a basis for designing new chemicals aimed at specifically inhibiting carotenoid cleavage dioxygenases (CCDs) involved in strigolactone signaling, which can have applications in controlling parasitic plant infestations .
属性
IUPAC Name |
methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]-[(4-fluorophenyl)methyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO4/c1-25-19-11-8-16(13-20(19)26-2)5-4-12-23(15-21(24)27-3)14-17-6-9-18(22)10-7-17/h4-11,13H,12,14-15H2,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDWSQWMXACHHN-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCN(CC2=CC=C(C=C2)F)CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/CN(CC2=CC=C(C=C2)F)CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Abamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of abamine and how does it work?
A1: Abamine is a competitive inhibitor of 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme involved in the biosynthesis of abscisic acid (ABA) in higher plants. [] It achieves this by competing with the enzyme's natural substrate, 9-cis-epoxycarotenoids, for binding to the active site of NCED. [] By inhibiting NCED, abamine effectively reduces the production of ABA. []
Q2: What are the downstream effects of abamine treatment in plants?
A2: As abamine disrupts ABA biosynthesis, its application leads to various physiological changes in plants, primarily linked to ABA's roles in growth regulation and stress response. Some observed effects include:
- Inhibition of stomatal closure: ABA typically triggers stomatal closure in response to osmotic stress. Abamine treatment hinders this process, suggesting a direct link between abamine's inhibitory action on NCED and ABA-mediated stomatal regulation. []
- Enhanced sensitivity to drought stress: Abamine-treated plants exhibit reduced tolerance to drought stress, likely due to the diminished ABA levels crucial for drought response mechanisms. []
- Enhanced nodule formation in legumes: Interestingly, abamine treatment enhances nodule formation in legume species like Lotus japonicus. This suggests a regulatory role of ABA in nodulation, with lower ABA levels potentially promoting nodule development. []
Q3: Can abamine impact other plant processes besides ABA biosynthesis?
A3: Yes, recent research indicates that abamine might influence strigolactone biosynthesis. [] Strigolactones, like ABA, are plant hormones with significant roles in plant development and interactions with other organisms. This effect is attributed to abamine's potential to inhibit other carotenoid cleavage dioxygenases (CCDs) involved in strigolactone production. []
Q4: How does the structure of abamine relate to its inhibitory activity?
A4: While specific structure-activity relationship (SAR) studies for abamine are limited within the provided literature, its design was based on mimicking structural features of NCED substrates. [] Further research exploring modifications to the abamine scaffold and their impact on NCED inhibition, as well as potential activity against other CCDs, would be valuable.
Q5: How does abamine impact nitrogen fixation in legume plants?
A6: Studies on Lotus japonicus demonstrate that abamine treatment enhances nitrogen fixation activity. [] This effect is linked to reduced nitric oxide (NO) production in nodules of abamine-treated plants, suggesting an ABA-mediated regulation of NO levels impacting nitrogen fixation efficiency. []
Q6: Can you explain the role of abamine in understanding plastid function?
A7: Abamine has been instrumental in studying the role of plastid-localized proteins like WHIRLY1 in ABA signaling. [] Experiments using abamine helped demonstrate that plastid-localized WHIRLY1 enhances the responsiveness of Arabidopsis seedlings to ABA, even when ABA is supplied exogenously. [] This suggests a complex interplay between plastid- and nucleus-localized factors in mediating ABA responses.
Q7: Does abamine affect fruit ripening?
A8: Research in tomatoes suggests that abamine can influence fruit ripening. [] In experiments where β-carotene levels were manipulated, leading to increased ABA content and extended shelf life, abamine treatment reversed the extended shelf-life phenotype. [] This supports the link between β-carotene, ABA, and fruit ripening processes.
Q8: Has abamine been used to study cadmium uptake in plants?
A9: Yes, abamine has been used to investigate the role of ABA in cadmium uptake. In Sedum alfredii, a hyperaccumulator plant, abamine application increased cadmium uptake. [] This effect was linked to ABA's regulatory role in apoplastic barrier development in roots. []
Q9: Are there any scalable synthetic routes available for abamine?
A10: Yes, recent research highlights the development of a scalable synthetic method for abamine utilizing the Heck reaction. [] This approach allows for the efficient production of abamine, potentially facilitating its wider use in research and agricultural applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





